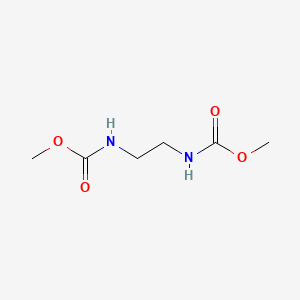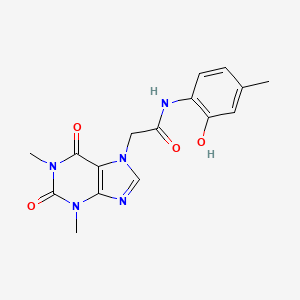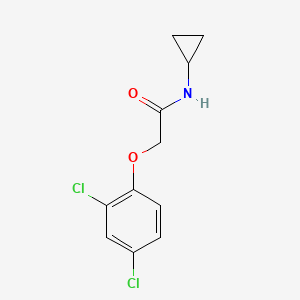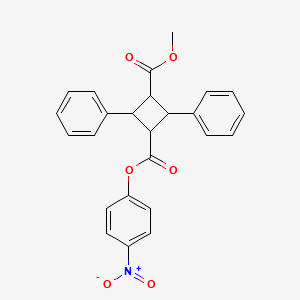
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide, also known as BZML, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZML is a heterocyclic compound that consists of a benzothiadiazole ring and a pyrazole ring, which are connected by a carboxamide functional group.
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in cancer therapy involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of PI3K, Akt, and mTOR, which results in the induction of apoptosis and the suppression of angiogenesis. In addition, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to induce autophagy, which is a cellular process that promotes the degradation of damaged proteins and organelles.
Biochemical and physiological effects:
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the suppression of angiogenesis, and the induction of autophagy. In addition, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in lab experiments is its high purity, which can be achieved through recrystallization. In addition, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is relatively easy to synthesize and has a well-defined chemical structure, which makes it a useful tool for studying the mechanism of action of various biological processes. However, one of the limitations of using N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain applications.
Orientations Futures
There are several future directions for the research of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide. One direction is to explore its potential applications in other fields, such as energy storage and catalysis. Another direction is to investigate its mechanism of action in more detail, particularly in the context of cancer therapy. In addition, the development of new synthetic methods for N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide could lead to the synthesis of new derivatives with improved properties. Finally, the development of new formulations of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide with improved solubility could expand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2,1,3-benzothiadiazole-5-carbaldehyde with N-methyl-1H-pyrazole-3-carboxamide in the presence of a base catalyst. The reaction proceeds through a condensation reaction, which results in the formation of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide. The purity of the synthesized N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide can be improved by recrystallization.
Applications De Recherche Scientifique
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including optoelectronics, bioimaging, and cancer therapy. In optoelectronics, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been used as a fluorescent probe for the detection of metal ions and as a material for organic light-emitting diodes. In bioimaging, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been used as a fluorescent probe for the detection of reactive oxygen species and as a contrast agent for magnetic resonance imaging. In cancer therapy, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-17(12(18)10-4-5-13-14-10)7-8-2-3-9-11(6-8)16-19-15-9/h2-6H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQIXJKVNLDKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)C(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5202895.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)


![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![2-methyl-3-thioxo-5-(2,3,4-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5202919.png)

![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)
![3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)

![N-(2-methoxyethyl)-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5202973.png)
![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)